3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Description
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a piperidin-4-yl group at position 3 and a trifluoromethyl (-CF₃) group at position 2. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the basicity and conformational flexibility of the piperidine ring, making it a promising candidate for medicinal chemistry applications.
Properties
IUPAC Name |
3-piperidin-4-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4/c13-12(14,15)11-18-9-2-1-5-17-10(9)19(11)8-3-6-16-7-4-8/h1-2,5,8,16H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZANTPWIWJXTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC=N3)N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the imidazo[4,5-b]pyridine core is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The piperidine ring and imidazo[4,5-b]pyridine core contribute to the compound’s binding affinity and specificity for these targets .
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: It can bind to receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The trifluoromethyl group at position 2 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methyl or phenyl groups) .
- Piperidinyl vs.
- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) often exhibit moderate-to-high yields (68–88%) due to stabilized intermediates during cyclization .
Key Insights :
- Trifluoromethyl Impact : The -CF₃ group in the target compound may improve blood-brain barrier penetration compared to hydroxyl or methoxy groups .
- Piperidinyl Advantage : The piperidine ring could enhance binding to G-protein-coupled receptors (GPCRs) or kinases, as seen in related kinase inhibitors .
- Antimicrobial Gaps : While pyridin-3-yl derivatives (e.g., 5a–k) show antibacterial activity, the target compound’s efficacy remains untested .
Physicochemical Properties
- Lipophilicity (LogP) : The trifluoromethyl group increases LogP (~2.5–3.0) compared to polar substituents (e.g., -OH or -OMe).
- Solubility : Piperidinyl derivatives may exhibit better aqueous solubility than fully aromatic analogs due to protonation at physiological pH .
Biological Activity
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a piperidine ring, and an imidazo[4,5-b]pyridine core. The trifluoromethyl group is particularly notable for enhancing metabolic stability and lipophilicity, which are critical for drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃N₄ |
| Molecular Weight | 270.25 g/mol |
| CAS Number | 951544-48-2 |
| Purity | 95%+ |
The biological activity of 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is primarily attributed to its interactions with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular processes.
- Receptor Modulation : It can bind to cell surface receptors or intracellular targets, modulating signal transduction pathways.
- Nucleic Acid Interaction : The compound may influence gene expression by interacting with DNA or RNA.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains:
- Gram-positive bacteria : More susceptible to the compound's action compared to Gram-negative bacteria.
- In vitro studies : Showed significant antibacterial activity against Bacillus cereus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit antiproliferative effects against several cancer cell lines:
- Cell Lines Tested : Lung cancer, brain cancer, colorectal cancer, and breast cancer (MDA-MB-231) .
- Mechanism : Likely involves the inhibition of cell cycle progression and induction of apoptosis.
Case Studies
- Antimicrobial Study :
-
Anticancer Evaluation :
- In a separate investigation focused on the anticancer potential of imidazo[4,5-b]pyridine derivatives, compounds were synthesized and characterized for their ability to inhibit the growth of various cancer cells. Notably, some derivatives demonstrated significant cytotoxic effects on breast cancer cells .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine enhances its biological activity by improving binding affinity to target proteins. Comparative analysis with similar compounds reveals that modifications in substituents can lead to varying degrees of potency:
| Compound | Activity |
|---|---|
| 3-(Piperidin-4-yl)-2-methyl-3H-imidazo[4,5-b]pyridine | Moderate antibacterial activity |
| 3-(Piperidin-4-yl)-2-chloro-3H-imidazo[4,5-b]pyridine | Lower potency than trifluoromethyl derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
